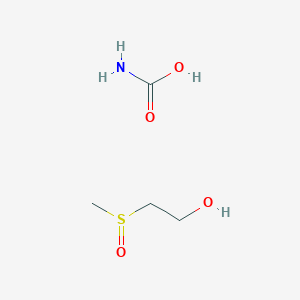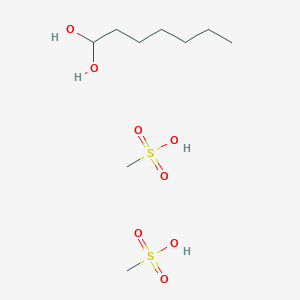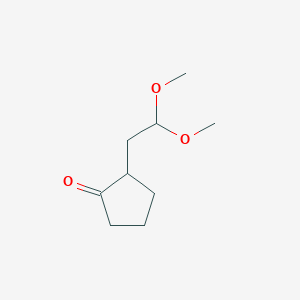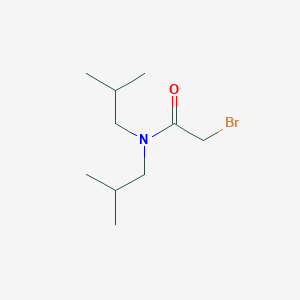
2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile is a heterocyclic compound that has garnered significant attention due to its diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. This reaction can be catalyzed by various agents, including basic catalysts like potassium carbonate (K₂CO₃) or organic catalysts like thiourea dioxide . The reaction typically proceeds in aqueous media, making it environmentally friendly .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Acts as a fluorescent molecular sensor for monitoring photopolymerization processes.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines. The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4,6-diphenyl-pyridine-3-carbonitrile: Shares a similar structure but contains a pyridine ring instead of a pyran ring.
2-amino-3-cyano-4H-chromene derivatives: These compounds have a chromene ring and exhibit similar pharmacological properties.
Uniqueness
2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile is unique due to its versatile reactivity and broad spectrum of biological activities. Its ability to act as a fluorescent sensor and its potential in medicinal chemistry make it a valuable compound for various applications .
Propriétés
Numéro CAS |
116705-51-2 |
|---|---|
Formule moléculaire |
C18H14N2O |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C18H14N2O/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)20)14-9-5-2-6-10-14/h1-11,15H,20H2 |
Clé InChI |
FYEJDTQNJAYRKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C=C(OC(=C2C#N)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)



![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
![2,2'-[{2-[(2-Methoxyphenyl)methyl]propane-1,3-diyl}bis(oxy)]di(ethan-1-ol)](/img/structure/B14298606.png)

![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)[4-(octyloxy)phenyl]methanone](/img/structure/B14298614.png)


